2-Amino-5-methoxyphenol Hydrochloride

Descripción general

Descripción

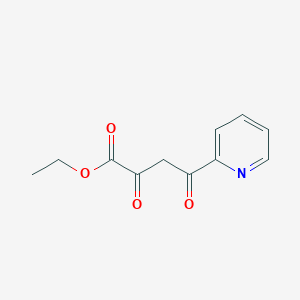

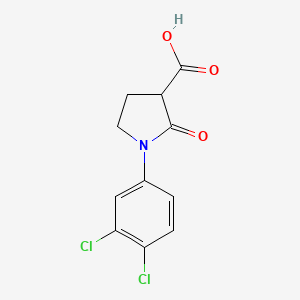

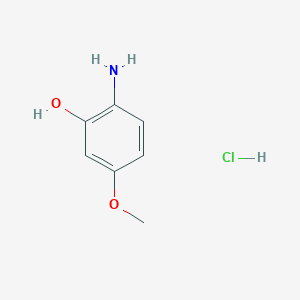

2-Amino-5-methoxyphenol Hydrochloride is an aminophenol that is phenol substituted by amino and methoxy groups at positions 2 and 5, respectively . It is a grey-brown to dark brown crystalline powder .

Synthesis Analysis

To synthesize 2-amino-5-methoxyphenol, start with resorcinol methylate partially using half mole of CH3I & K2CO3 in Acetone for 8 hrs. The methoxy resorcinol obtained is further nitrated & reduced by Sn/HCl or Fe/HCl or H2/Pt .Molecular Structure Analysis

The molecular formula of 2-Amino-5-methoxyphenol Hydrochloride is C7H10ClNO2 . The IUPAC name is 2-amino-5-methoxyphenol . The InChI is 1S/C7H9NO2/c1-10-5-2-3-6 (8)7 (9)4-5/h2-4,9H,8H2,1H3 .Chemical Reactions Analysis

5-Amino-2-methoxyphenol reacts with ninhydrin to yield tetrahydroindeno [1,2- b ]indolones .Physical And Chemical Properties Analysis

2-Amino-5-methoxyphenol Hydrochloride has a molecular weight of 175.61 . It is a solid at room temperature and should be stored in a dry, cool, and well-ventilated place .Aplicaciones Científicas De Investigación

Pyrolysis Products Analysis

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, a related compound, has been studied for its stability when exposed to heat. Research indicates that various products can form upon pyrolysis, highlighting concerns about the potential ingestion of pyrolysis products with unknown toxicity (Texter et al., 2018).

Metabolic Pathway Studies

4-Bromo-2,5-dimethoxyphenethylamine (2C-B), structurally similar to 2-Amino-5-methoxyphenol Hydrochloride, was studied in vivo in rats to identify its metabolic pathways. The findings suggest multiple pathways for metabolism, including the formation of aldehyde metabolites and acetylation processes (Kanamori et al., 2002).

Proxies for Land Plant Biomass

Methoxyphenols like 2-methoxyphenol and 2,6-dimethoxyphenol have been used as proxies for terrestrial biomass. Studies on pyrolysis of these compounds under closed conditions revealed simple product distributions, providing insights into chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).

Regioselective Preparation Studies

Research on regioisomeric 5-amino- and 6-amino- 1,3-benzoxazole-4,7-diones, prepared from compounds including 2,6-diamino-4-methoxyphenol, has contributed to the understanding of amino and hydroxy substituents in symmetrical precursors (Bréhu et al., 2005).

Synthetic Approaches

A practical synthetic approach for 2-amino-5-methoxylpropiophenone, demonstrating short reaction steps and good yield, provides valuable methodology for the synthesis of related compounds (Yu et al., 2011).

Adsorption and Removal Studies

3-Aminophenol and 2-hydroxy-5-methoxy benzoic acid were used for surface modification of adsorbents in the removal of cobalt from aqueous media. This research underscores the utility of chemically modified activated carbon in environmental remediation (Gunjate et al., 2020).

Protein Reagents Study

2-Methoxy-5-nitrobenzyl bromide, similar in structure to 2-Amino-5-methoxyphenol Hydrochloride, has been explored for its sensitivity to changes in the molecular environment of enzymes. This research contributes to the understanding of enzyme-substrate interactions and the specificity of protein reagents (Horton et al., 1965).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-5-methoxyphenol Hydrochloride is the sodium ion (Na+) channels on the nerve membrane . These channels play a crucial role in the generation and conduction of nerve impulses, particularly sensory nerve impulses .

Mode of Action

2-Amino-5-methoxyphenol Hydrochloride acts on nerve endings or around nerve trunks. It combines with specific sodium ion (Na+) channel sites on the nerve membrane . By reducing Na+ passage through these channels, it affects the membrane potential, thus blocking the generation and conduction of nerve impulses . This results in a reversible blockage of the generation and conduction of sensory nerve impulses .

Biochemical Pathways

The compound’s action primarily affects the neuronal signaling pathway . By blocking the sodium ion channels, it prevents the propagation of action potentials along the nerves. This disrupts the normal flow of electrical signals along the nerves, leading to a temporary loss of sensation, particularly pain .

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is BBB permeant , indicating that it can cross the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it has the potential to be absorbed and distributed within the body .

Result of Action

The primary result of the compound’s action is the temporary relief of pain . By blocking the generation and conduction of sensory nerve impulses, it temporarily eliminates local sensation, particularly pain sensation . This makes it useful for local surgical operations and treatments .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its storage temperature should be at room temperature and in a dry environment . Furthermore, its solubility can be influenced by the pH of the environment .

Propiedades

IUPAC Name |

2-amino-5-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJIQOBYRBTOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480591 | |

| Record name | 2-Amino-5-methoxyphenol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methoxyphenol Hydrochloride | |

CAS RN |

39547-15-4 | |

| Record name | 2-Amino-5-methoxyphenol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methoxyaniline Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.